(S)-Willardiine

説明

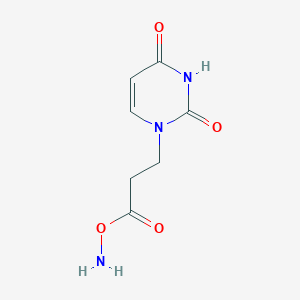

Structure

3D Structure

特性

CAS番号 |

21416-43-3 |

|---|---|

分子式 |

C7H9N3O4 |

分子量 |

199.16 g/mol |

IUPAC名 |

(2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid |

InChI |

InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1 |

InChIキー |

FACUYWPMDKTVFU-BYPYZUCNSA-N |

異性体SMILES |

C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N |

正規SMILES |

C1=CN(C(=O)NC1=O)CC(C(=O)O)N |

他のCAS番号 |

21416-43-3 |

同義語 |

3-(Uracil-1-yl)-L-alanine beta-(2,4-dihydroxypyrimidin-1-yl)alanine willardiine |

製品の起源 |

United States |

Foundational & Exploratory

(S)-Willardiine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Willardiine, a non-proteinogenic amino acid first isolated from the seeds of Acacia willardiana, has garnered significant interest within the scientific community for its activity as a partial agonist at ionotropic glutamate receptors, specifically the AMPA and kainate receptors.[1] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting a reconstructed experimental protocol based on established phytochemical methods due to the inaccessibility of the original 1959 publication. The guide further details the physicochemical properties and spectroscopic data of this compound, and illustrates its mechanism of action through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers engaged in the study of glutamate receptor agonists and the development of novel neuroactive compounds.

Discovery and Botanical Source

This compound was first discovered in 1959 by R. Gmelin, who isolated the compound from the seeds of the leguminous plant Acacia willardiana.[1] This plant is also known by its synonyms Mariosousa willardiana and Mariosousa heterophylla. The initial structural elucidation of this compound was based on elemental composition analysis and its observed stability in strong acidic conditions.[1]

Isolation from Acacia willardiana Seeds

Note: The original, detailed experimental protocol from Gmelin's 1959 publication could not be retrieved from the available literature. Therefore, the following is a plausible, reconstructed protocol for the extraction and purification of this compound from Acacia willardiana seeds, based on general and modern methods for the isolation of non-protein amino acids from plant material.

Reconstructed Experimental Protocol

2.1.1. Plant Material Preparation

-

Seed Collection and Preparation: Mature seeds from Acacia willardiana are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Defatting: The powdered seed material is subjected to soxhlet extraction with a non-polar solvent, such as n-hexane or petroleum ether, for several hours to remove lipids and other non-polar constituents. The defatted material is then air-dried to remove residual solvent.

2.1.2. Extraction

-

Aqueous-Ethanolic Extraction: The defatted seed powder is extracted with a mixture of ethanol and water (e.g., 70-80% ethanol) at room temperature with continuous agitation for 24-48 hours. This solvent system is effective for extracting polar compounds like amino acids.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude aqueous extract.

2.1.3. Purification

-

Acidification and Centrifugation: The crude extract is acidified with a dilute acid (e.g., 1M HCl) to precipitate proteins, which are then removed by centrifugation.

-

Ion-Exchange Chromatography: The supernatant is passed through a column packed with a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8) in the H+ form. The column is washed with deionized water to remove neutral and anionic compounds.

-

Elution: The amino acids, including this compound, are eluted from the resin using an aqueous ammonia solution (e.g., 2M NH₄OH).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-butanol:acetic acid:water) and visualized with ninhydrin spray. Fractions containing the compound of interest are pooled.

-

Crystallization: The pooled fractions are concentrated, and this compound is crystallized from an appropriate solvent system, such as aqueous ethanol, to yield the purified compound.

Experimental Workflow Diagram

References

(S)-Willardiine Structure-Activity Relationship at AMPA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of (S)-Willardiine and its analogs at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This compound, a naturally occurring excitotoxic amino acid, serves as a foundational scaffold for developing potent and selective AMPA receptor agonists and antagonists. Understanding the intricate relationship between the chemical structure of willardiine derivatives and their pharmacological activity is crucial for the rational design of novel therapeutics targeting AMPA receptors, which are implicated in a myriad of neurological disorders.

Core Structure and Key Modification Points

This compound is an agonist at AMPA receptors.[1][2][3][4] Its structure consists of a uracil ring attached to an alanine backbone. The primary points of chemical modification that dictate its activity and selectivity are the 5-position and the N3-position of the uracil ring.

Structure-Activity Relationship (SAR) Summary

The pharmacological profile of this compound derivatives can be dramatically altered by substitutions at two key positions:

-

5-Position of the Uracil Ring: Modifications at this position primarily influence agonist potency and selectivity between AMPA and kainate receptors.

-

Small, electron-withdrawing groups tend to enhance agonist activity at AMPA receptors. For instance, (S)-5-Fluorowillardiine is a potent and selective AMPA receptor agonist.[1][5][6]

-

Larger, lipophilic groups generally decrease AMPA receptor activity while increasing affinity for kainate receptors. (S)-5-Iodowillardiine, for example, is a selective kainate receptor agonist.[2][3]

-

-

N3-Position of the Uracil Ring: Substitution at this position is a critical determinant for converting the agonist scaffold into an antagonist.

Quantitative Data on this compound Analogs at AMPA Receptors

The following tables summarize the quantitative data for key this compound derivatives, showcasing the impact of structural modifications on their activity at AMPA receptors.

Table 1: Agonist Activity of 5-Substituted this compound Analogs at AMPA Receptors

| Compound | 5-Substituent | Receptor Type | Assay Type | Parameter | Value (µM) | Reference(s) |

| This compound | -H | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | 45 | [2][3] |

| (S)-5-Fluorowillardiine | -F | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | 1.5 | [2][3][9] |

| (S)-5-Bromowillardiine | -Br | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | ~2-3 | [2][3] |

| (S)-5-Iodowillardiine | -I | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | ~10-15 | [2][3] |

| (S)-5-Trifluoromethylwillardiine | -CF3 | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | ~2 | [9] |

| (S)-5-Cyanowillardiine | -CN | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | ~2 | [9] |

| (S)-5-Nitrowillardiine | -NO2 | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | ~2 | [9] |

| (S)-5-Methylwillardiine | -CH3 | Native AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50 | 251 | [9] |

Table 2: Antagonist Activity of N3-Substituted this compound Analogs at AMPA Receptors

| Compound | N3-Substituent | 5-Substituent | Receptor Type | Assay Type | Parameter | Value (µM) | Reference(s) |

| UBP277 | -CH2CH2COOH | -H | Native AMPA Receptors (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50 | 23.8 ± 3.9 | [4][6] |

| UBP275 | -CH2COOH | -H | Native AMPA Receptors (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50 | 287 ± 41 | [4][6] |

| UBP279 | -(CH2)3COOH | -H | Native AMPA Receptors (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50 | 136 ± 17 | [4][6] |

| UBP282 | 4-Carboxybenzyl | -H | Native AMPA Receptors (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50 | 10.3 ± 2.4 | [6] |

| UBP301 | 4-Carboxybenzyl | -I | Native AMPA Receptors (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50 | 164 ± 25 | [6] |

| UBP291 | -CH2CH2COOH | -I | Native AMPA Receptors (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50 | 13.7 ± 1.7 | [6] |

| UBP290 | -CH2CH2COOH | -NO2 | Native AMPA Receptors (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50 | 79.9 ± 15.9 | [6] |

| UBP304 | 2-Carboxythiophene-3-ylmethyl | -H | Native AMPA Receptors | Radioligand Binding ([3H]-(S)-5-fluorowillardiine displacement) | KD | 71.4 ± 8.3 | [7][8] |

| UBP304 | 2-Carboxythiophene-3-ylmethyl | -H | Recombinant Human GluA1-4 | Electrophysiology | IC50 | > 100 | [7][8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound derivatives are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a representative example for determining the binding affinity (Ki) of unlabeled this compound analogs by measuring their ability to displace a radiolabeled ligand from AMPA receptors.

1. Membrane Preparation:

-

HEK293 cells stably expressing the human AMPA receptor subtype of interest (e.g., GluA1, GluA2, GluA3, or GluA4) are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KSCN, pH 7.4). The inclusion of KSCN can enhance agonist binding.

-

A fixed concentration of a suitable radioligand, such as --INVALID-LINK---AMPA or --INVALID-LINK---5-Fluorowillardiine.

-

A range of concentrations of the unlabeled test compound (this compound analog).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled standard AMPA receptor agonist or antagonist (e.g., 1 mM L-glutamate).

-

The plates are incubated at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of AMPA receptor-mediated currents in response to the application of this compound analogs, allowing for the determination of their potency (EC50) and efficacy.

1. Cell Preparation:

-

HEK293 cells are transiently or stably transfected with the cDNA encoding the desired AMPA receptor subunit(s) (e.g., GluA1, GluA2, GluA3, or GluA4). A marker protein such as GFP is often co-transfected to identify transfected cells.

-

Cells are plated on glass coverslips and allowed to grow for 24-48 hours before recording.

2. Recording Setup:

-

A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Patch pipettes are pulled from borosilicate glass capillaries and have a resistance of 3-7 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

-

Whole-cell configuration is established by forming a gigaseal between the pipette tip and the cell membrane, followed by a brief suction to rupture the membrane patch.

3. Data Acquisition:

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

The this compound analog is applied to the cell using a rapid solution exchange system.

-

The resulting inward currents, mediated by the activation of AMPA receptors, are recorded using an amplifier and digitized for computer analysis.

4. Data Analysis:

-

The peak amplitude of the current response is measured for each concentration of the applied agonist.

-

Concentration-response curves are generated by plotting the normalized peak current amplitude against the logarithm of the agonist concentration.

-

The concentration of the agonist that produces a half-maximal response (EC50) and the Hill coefficient are determined by fitting the data to the Hill equation.

-

For antagonists, their potency (IC50) is determined by their ability to inhibit the current evoked by a fixed concentration of an agonist (e.g., glutamate or AMPA).

Visualizations

AMPA Receptor Signaling Pathway

Caption: AMPA Receptor Signaling Pathway Activation and Blockade.

Experimental Workflow for SAR Study of this compound Analogs

Caption: Workflow for SAR studies of this compound analogs.

Logical Relationship of this compound Modifications and Activity

Caption: SAR of this compound modifications at AMPA receptors.

References

- 1. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]

- 6. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists. | Semantic Scholar [semanticscholar.org]

- 8. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (S)-Willardiine on Kainate Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Willardiine, a naturally occurring amino acid originally isolated from the seeds of Acacia willardiana, and its synthetic analogues have emerged as invaluable pharmacological tools for the characterization of ionotropic glutamate receptors. While initially identified as an agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, subsequent research has revealed a nuanced and potent activity profile of this compound derivatives at kainate receptors (KARs). This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its key analogues on kainate receptors, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Pharmacological Profile

The affinity and potency of this compound and its derivatives for kainate receptors have been extensively characterized using various in vitro preparations, including native neurons and recombinant receptor expression systems. The following tables summarize the key quantitative data.

Table 1: Agonist Activity (EC50 Values) of this compound and Analogues on Native Kainate and AMPA/Kainate Receptors

| Compound | Preparation | Receptor Type | EC50 (µM) | Reference(s) |

| This compound | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | 45 | [1] |

| (S)-5-Fluorowillardiine | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | 1.5 | [1] |

| (S)-5-Iodowillardiine | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | >10 | [1] |

| (S)-5-Bromowillardiine | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | ~10 | [1] |

| (S)-5-Chlorowillardiine | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | ~10 | [1] |

| (S)-5-Nitrowillardiine | Mouse Embryonic Hippocampal Neurons | AMPA/Kainate | ~5 | [1] |

| (S)-5-Trifluoromethylwillardiine | Dorsal Root Ganglion (DRG) Neurons | Kainate-preferring | 0.07 | [2] |

| (S)-5-Iodowillardiine | Dorsal Root Ganglion (DRG) Neurons | Kainate-preferring | ~0.1 | [2] |

| (S)-5-Fluorowillardiine | Dorsal Root Ganglion (DRG) Neurons | Kainate-preferring | 69 | [2] |

Table 2: Binding Affinity (Ki Values) of this compound Analogues for Recombinant Human Kainate Receptor Subunits

| Compound | Receptor Subunit | Ki (nM) | Reference(s) |

| (S)-5-Iodowillardiine | hGluK1 (GluR5) | 0.24 | |

| (S)-5-Iodowillardiine | hGluK2 (GluR6) | >1000 | |

| UBP302 ((S)-3-(2-Carboxybenzyl)willardiine) | hGluK7 (in presence of [3H]kainate) | 374,000 ± 122,000 | [3] |

Experimental Protocols

The characterization of this compound's effects on kainate receptors relies on precise and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is adapted from studies on dorsal root ganglion (DRG) and hippocampal neurons.[1][2]

a. Cell Preparation:

-

DRG Neuron Culture:

-

Dissect dorsal root ganglia from neonatal rats.

-

Treat with collagenase/dispase to dissociate the ganglia into individual neurons.

-

Plate the neurons on laminin-coated coverslips in a suitable growth medium.

-

Culture for 1-3 days before recording.

-

-

Hippocampal Neuron Culture:

-

Dissect hippocampi from embryonic mice (E18).

-

Dissociate the tissue using trypsin and trituration.

-

Plate the neurons on poly-L-lysine coated coverslips in Neurobasal medium supplemented with B27.

-

Culture for 7-14 days before recording.

-

b. Recording Solutions:

-

External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

c. Electrophysiological Recording:

-

Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a visually identified neuron.

-

Clamp the membrane potential at -60 mV.

-

Apply this compound or its analogues using a rapid solution exchange system ("concentration jump") to measure agonist-evoked currents.

-

To study steady-state responses and minimize receptor desensitization, pre-incubate the cells with Concanavalin A (10 µg/mL) for 5-10 minutes.

d. Data Analysis:

-

Measure the peak and steady-state current amplitudes in response to different agonist concentrations.

-

Plot dose-response curves and fit with the Hill equation to determine EC50 values.

Electrophysiology in HEK293 Cells Expressing Recombinant Kainate Receptors

This protocol is based on studies expressing specific kainate receptor subunits in a heterologous system.

a. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

The day before transfection, plate the cells onto poly-L-lysine coated coverslips.

-

Transfect the cells with plasmids encoding the desired kainate receptor subunits (e.g., GluK1, GluK2) using a suitable transfection reagent like Lipofectamine.

-

Co-transfect with a fluorescent protein (e.g., GFP) to identify transfected cells.

-

Record from the cells 24-48 hours post-transfection.

b. Recording Solutions and Protocol:

-

Use the same external and internal solutions as for cultured neurons.

-

The electrophysiological recording procedure is identical to that described for cultured neurons.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound analogues for kainate receptors using a radiolabeled ligand like [3H]kainate.

a. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or HEK293 cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in the binding buffer and determine the protein concentration.

b. Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation (typically 50-100 µg of protein).

-

A fixed concentration of [3H]kainate (e.g., 5 nM).

-

Varying concentrations of the unlabeled this compound analogue.

-

For non-specific binding control wells, add a high concentration of unlabeled kainate (e.g., 1 mM).

-

-

Incubate the plate at 4°C for 1 hour.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

This compound and its analogues can activate both ionotropic and metabotropic signaling pathways of kainate receptors.

Ionotropic Signaling Pathway

The canonical signaling pathway for kainate receptors is through their ion channel activity.

Metabotropic Signaling Pathway

Kainate receptors can also signal through G-protein-coupled mechanisms, independent of their ion channel function.

Experimental Workflow for Pharmacological Characterization

The following diagram illustrates a typical workflow for characterizing the pharmacological profile of a compound like this compound on kainate receptors.

Conclusion

This compound and its analogues represent a versatile class of ligands for probing the structure and function of kainate receptors. Their varied selectivity and potency across different kainate receptor subunits, coupled with the detailed experimental protocols outlined in this guide, provide researchers with the necessary tools to further elucidate the physiological and pathological roles of this important class of glutamate receptors. The dual ionotropic and metabotropic signaling capabilities of kainate receptors, activated by these compounds, highlight the complexity of glutamatergic neurotransmission and offer novel avenues for therapeutic intervention in a range of neurological disorders.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Willardiine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and relevant experimental methodologies for the study of willardiine and its analogs. Willardiine, a non-proteinogenic amino acid, is a potent agonist of ionotropic glutamate receptors and has garnered significant interest in neuroscience and drug development. This document details the known natural occurrences of willardiine, with a focus on quantitative data where available. A thorough description of the biosynthetic pathway is provided, including the key enzyme, uracilylalanine synthase. Detailed experimental protocols for the extraction and isolation of willardiine from plant sources, and for the purification and characterization of uracilylalanine synthase, are presented. Furthermore, this guide includes visualizations of the biosynthetic pathway, a generic experimental workflow, and the glutamate receptor signaling pathway to provide a deeper understanding of the context and practical approaches for research in this field.

Natural Sources of Willardiine

Willardiine was first discovered in 1959 in the seeds of Acacia willardiana, now reclassified as Mariosousa willardiana.[1] It is also found in the seeds of various other Acacia species (sensu lato).[1] These plants, primarily found in arid and semi-arid regions, synthesize and accumulate this non-protein amino acid in their seeds.

Quantitative Data

Quantitative data on the concentration of willardiine in its natural sources is limited in the scientific literature. However, studies on the amino acid composition of Acacia seeds provide a general indication of the levels of non-protein amino acids. It is important to note that the concentration of these compounds can vary significantly depending on the species, geographical location, and environmental conditions.

| Plant Source | Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Acacia species (General) | Total Free Amino Acids | Varies widely | HPLC, GC-MS | [2][3] |

| Pisum sativum (Pea) Seedlings | Willardiine & Isowillardiine | Not explicitly quantified, but biosynthesized | Radiotracer studies | [4] |

Biosynthesis of Willardiine

The biosynthesis of willardiine is a relatively straightforward enzymatic process involving the condensation of a pyrimidine base with an amino acid precursor.

The Biosynthetic Pathway

The key enzyme responsible for the synthesis of willardiine is uracilylalanine synthase (EC 2.5.1.53).[5][6] This enzyme catalyzes the reaction between O-acetyl-L-serine and uracil to produce L-willardiine and acetate .[5][6] In some plant species, such as pea (Pisum sativum), this enzyme can also synthesize the isomer isowillardiine.[4]

The overall reaction is as follows:

O-acetyl-L-serine + Uracil <-> L-Willardiine + Acetate

Caption: Biosynthesis of L-Willardiine from O-acetyl-L-serine and Uracil.

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of willardiine and its biosynthetic enzyme.

Extraction and Isolation of Willardiine from Plant Material

This protocol is a general guideline for the extraction of non-protein amino acids from seeds and can be adapted for the isolation of willardiine.

Materials:

-

Dried seeds of Mariosousa willardiana or relevant Acacia species

-

Grinder or mill

-

80% Ethanol

-

Hydrochloric acid (HCl)

-

Rotary evaporator

-

Centrifuge

-

Cation-exchange chromatography column (e.g., Dowex 50W-X8)

-

Ammonia solution

-

Cellulose thin-layer chromatography (TLC) plates

-

Ninhydrin spray reagent

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Grind the dried seeds to a fine powder.

-

Extraction:

-

Suspend the seed powder in 80% ethanol (1:10 w/v).

-

Stir the suspension for 4-6 hours at room temperature.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process with the pellet twice more.

-

Pool the supernatants and concentrate under reduced pressure using a rotary evaporator.

-

-

Acid Hydrolysis (Optional, for total amino acid analysis):

-

Resuspend the concentrated extract in 6 M HCl.

-

Heat at 110°C for 24 hours in a sealed tube.

-

Remove the HCl by evaporation.

-

-

Purification by Ion-Exchange Chromatography:

-

Dissolve the crude extract in deionized water and adjust the pH to ~2 with HCl.

-

Load the extract onto a cation-exchange column pre-equilibrated with 0.1 M HCl.

-

Wash the column with deionized water to remove neutral and acidic compounds.

-

Elute the amino acids with a gradient of ammonia solution (e.g., 0.5 M to 2 M).

-

Collect fractions and monitor for the presence of amino acids using TLC with ninhydrin visualization.

-

-

Analysis and Quantification:

Purification and Characterization of Uracilylalanine Synthase

This protocol is based on the partial purification from pea seedlings and can be adapted for Acacia or Mariosousa species.

Materials:

-

Fresh, young seedlings of the source plant

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 10 mM β-mercaptoethanol, 10% glycerol)

-

Polyvinylpolypyrrolidone (PVPP)

-

Ammonium sulfate

-

Dialysis tubing

-

Anion-exchange chromatography column (e.g., DEAE-cellulose)

-

Gel filtration chromatography column (e.g., Sephadex G-100)

-

Protein assay reagent (e.g., Bradford reagent)

-

Spectrophotometer

Procedure:

-

Crude Extract Preparation:

-

Homogenize fresh seedlings in liquid nitrogen using a mortar and pestle.

-

Suspend the powdered tissue in cold extraction buffer containing PVPP.

-

Stir for 30 minutes at 4°C.

-

Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 20,000 x g) for 30 minutes.

-

Collect the supernatant as the crude extract.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract to a desired saturation (e.g., 40-70%).

-

Stir for 1 hour at 4°C and then centrifuge to collect the precipitated protein.

-

Resuspend the pellet in a minimal volume of extraction buffer and dialyze against the same buffer.

-

-

Anion-Exchange Chromatography:

-

Load the dialyzed protein solution onto an anion-exchange column equilibrated with the extraction buffer.

-

Wash the column with the equilibration buffer.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the extraction buffer.

-

Collect fractions and assay for uracilylalanine synthase activity.

-

-

Gel Filtration Chromatography:

-

Pool the active fractions from the anion-exchange step and concentrate them.

-

Apply the concentrated sample to a gel filtration column equilibrated with the extraction buffer.

-

Elute with the same buffer and collect fractions.

-

Assay the fractions for enzyme activity and protein content.

-

-

Enzyme Activity Assay:

-

The activity of uracilylalanine synthase can be determined by measuring the formation of willardiine from O-acetyl-L-serine and [¹⁴C]-uracil.

-

The reaction mixture should contain buffer, O-acetyl-L-serine, [¹⁴C]-uracil, and the enzyme fraction.

-

After incubation, the reaction is stopped, and the labeled willardiine is separated from unreacted uracil by TLC or HPLC and quantified by scintillation counting.

-

-

Kinetic Characterization:

-

Determine the Michaelis-Menten constants (Km) for O-acetyl-L-serine and uracil by varying the concentration of one substrate while keeping the other saturated.

-

Investigate the effects of pH, temperature, and potential inhibitors on enzyme activity.

-

Mandatory Visualizations

Experimental Workflow for Willardiine Isolation and Characterization

Caption: General workflow for the isolation and characterization of willardiine.

Glutamate Receptor Signaling Pathway

Willardiine acts as an agonist at ionotropic glutamate receptors, primarily AMPA and kainate receptors.[7] Activation of these receptors leads to the influx of cations and subsequent neuronal depolarization.

Caption: Simplified signaling pathway of ionotropic glutamate receptors.

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthesis of willardiine compounds, tailored for researchers and professionals in drug development. While the fundamental aspects of willardiine's origin and formation are understood, a notable gap exists in the quantitative analysis of its concentration in native plant species. The provided experimental protocols offer a solid foundation for further investigation into the isolation, purification, and enzymatic synthesis of willardiine. The visualization of the biosynthetic and signaling pathways, along with a general experimental workflow, serves as a valuable resource for designing and executing future research in this promising area of natural product chemistry and neuropharmacology. Further studies are warranted to fully elucidate the enzymatic mechanism of uracilylalanine synthase and to explore the full pharmacological potential of willardiine and its derivatives.

References

- 1. arcjournals.org [arcjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pisatin metabolism in pea (Pisum sativum L.) cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Uracilylalanine synthase - Wikipedia [en.wikipedia.org]

- 7. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis and Characterization of (S)-Willardiine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Willardiine, a non-proteinogenic amino acid originally isolated from the seeds of Acacia willardiana, is a potent agonist of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its structural similarity to glutamate and its ability to modulate excitatory neurotransmission have made it and its derivatives valuable tools in neuroscience research and as potential leads in drug discovery for neurological disorders.[1]

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. Due to the limited availability of published, specific experimental spectra for this compound, this guide combines theoretical data with generalized, detailed experimental protocols for the analysis of amino acids. This document is intended to serve as a practical resource for researchers involved in the synthesis, characterization, and application of this compound and its analogues.

Spectroscopic Data

Mass Spectrometry

The theoretical exact mass of this compound is a key parameter for its identification via mass spectrometry.

| Parameter | Value |

| Molecular Formula | C7H9N3O4 |

| Theoretical Monoisotopic Mass | 199.0593 g/mol |

| Theoretical Average Mass | 199.163 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined chemical shifts for this compound are not available. The following table provides predicted chemical shift ranges for the hydrogen (¹H) and carbon (¹³C) atoms in this compound, based on typical chemical shifts for similar functional groups.

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | 3.5 - 4.5 | 50 - 60 |

| β-CH₂ | 3.0 - 4.0 | 40 - 50 |

| Uracil C5-H | 5.5 - 6.0 | 100 - 110 |

| Uracil C6-H | 7.0 - 8.0 | 140 - 150 |

| -COOH | 10.0 - 13.0 (broad) | 170 - 180 |

| -NH₂ | Variable (broad) | - |

| Uracil N-H | 10.0 - 12.0 (broad) | - |

| Uracil C2 | - | 150 - 160 |

| Uracil C4 | - | 160 - 170 |

Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Strong, Broad |

| N-H (Amine and Amide) | Stretching | 3200-3500 | Medium, Broad |

| C-H (Alkane and Alkene) | Stretching | 2850-3100 | Medium |

| C=O (Carboxylic Acid and Amide) | Stretching | 1630-1760 | Strong |

| N-H (Amine) | Bending | 1550-1650 | Medium |

| C=C (Uracil Ring) | Stretching | 1450-1600 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |

| C-N (Amine and Amide) | Stretching | 1000-1350 | Medium |

UV-Vis Spectroscopy

This compound is expected to exhibit UV absorbance due to the uracil ring, which is an aromatic heterocycle. The exact absorption maximum (λmax) is dependent on the solvent and pH.

| Chromophore | Expected λmax (nm) |

| Uracil Ring | ~260 |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete dissolution.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum.

-

-

Data Analysis:

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Assign the peaks in both spectra to the corresponding atoms in the this compound structure.

-

Mass Spectrometry (MS)

Objective: To determine the accurate mass and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)

-

Solvent system (e.g., methanol, water, acetonitrile with 0.1% formic acid)

-

Syringe pump or liquid chromatography system

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in the chosen solvent system.

-

Infusion or LC-MS:

-

Direct Infusion: Introduce the sample solution directly into the mass spectrometer's ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

LC-MS: Inject the sample onto a liquid chromatography column (e.g., C18) to separate it from any impurities before it enters the mass spectrometer.

-

-

Mass Spectrometer Setup:

-

Set the ion source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

-

Operate the mass spectrometer in positive or negative ion mode. For this compound, positive mode is typically used to observe the [M+H]⁺ ion.

-

Acquire data in full scan mode over an appropriate m/z range (e.g., 50-500).

-

-

Tandem MS (MS/MS):

-

To obtain structural information, perform a tandem MS experiment.

-

Isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Acquire the MS/MS spectrum of the fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

-

Potassium bromide (KBr), spectroscopic grade

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

-

Data Analysis:

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the functional groups in the this compound molecule.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV absorption maximum of this compound.

Materials:

-

This compound sample

-

UV-transparent solvent (e.g., water, ethanol, buffer solution)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.1-1.0.

-

Blank Measurement: Fill a quartz cuvette with the solvent and place it in the spectrophotometer. Record a baseline spectrum (blank).

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Signaling Pathway of this compound

This compound exerts its biological effects by acting as a partial agonist at AMPA and kainate receptors, which are ligand-gated ion channels. The binding of this compound to these receptors leads to the opening of the ion channel and an influx of cations (primarily Na⁺ and in some cases Ca²⁺), resulting in depolarization of the neuronal membrane and subsequent downstream signaling events.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized or isolated sample of this compound.

References

(S)-Willardiine: A Technical Guide to Solubility and Stability in Experimental Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of (S)-Willardiine, a potent AMPA and kainate receptor agonist, in commonly used experimental buffers. Understanding these properties is critical for ensuring the accuracy, reproducibility, and validity of in vitro and in vivo studies. This document summarizes available quantitative data, outlines detailed experimental protocols for solution preparation and analysis, and visualizes key concepts through diagrams.

Core Concepts: Solubility and Stability

This compound is an amino acid analog containing a uracil moiety, which influences its physicochemical properties. Its solubility and stability are paramount for consistent experimental outcomes.

-

Solubility dictates the maximum concentration of this compound that can be dissolved in a given solvent or buffer system to form a homogenous solution. Factors such as pH, temperature, and the presence of co-solvents or salts can significantly impact solubility.

-

Stability refers to the ability of this compound to resist chemical degradation in solution over time. Degradation can be influenced by pH, temperature, light, and oxidative conditions, leading to a decrease in the active compound concentration and the potential formation of confounding byproducts.

Solubility of this compound

Quantitative experimental data on the solubility of this compound in specific biological buffers is limited in publicly available literature. However, predictive models and data from related derivatives provide valuable insights.

Table 1: Quantitative Solubility Data for this compound and Derivatives

| Compound | Solvent/Buffer | Method | Solubility | Reference |

| This compound | Water | Predicted (ALOGPS) | 13.2 mg/mL | [1] |

| This compound Derivatives | Aqueous NaOH (forming sodium salt) | Experimental | 50–100 mM | [2] |

Note: The solubility in aqueous NaOH is indicative of high aqueous solubility upon salt formation, which is a common strategy for increasing the solubility of acidic compounds.

Stability of this compound

The stability of this compound is influenced by the solution's pH. Halogenated analogs of willardiine have been noted to possess greater stability than the parent compound[3][4].

Table 2: Qualitative Stability Profile of Willardiine Derivatives

| Condition | Observation | Reference |

| Neutral or slightly acidic solutions | Stable for at least 1 day | This is a general observation for some derivatives, but requires empirical verification for this compound. |

| Basic and strongly acidic solutions | Rapid decomposition observed for some derivatives | This suggests that pH extremes should be avoided for prolonged storage. |

Experimental Protocols

Protocol for Preparation of this compound Stock Solutions

This protocol is based on methods reported for dissolving willardiine derivatives at high concentrations[2].

Objective: To prepare a high-concentration stock solution of this compound in an aqueous vehicle.

Materials:

-

This compound powder

-

100 mM Sodium Hydroxide (NaOH) solution

-

Sterile, purified water

-

Calibrated pH meter

-

Sterile conical tubes

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Weigh the desired amount of this compound powder.

-

Add a volume of 100 mM NaOH solution equivalent to one molar equivalent of the this compound. This will facilitate the formation of the mono-sodium salt.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

-

If required, adjust the pH of the solution to the desired value using dilute HCl or NaOH. Note that extreme pH values may affect stability.

-

Bring the solution to the final desired volume with sterile, purified water.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or below.

Generalized Protocol for Determining Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4).

Procedure:

-

Add an excess amount of this compound powder to a known volume of the experimental buffer in a sealed vial.

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.

Generalized Protocol for Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of this compound in a specific buffer under various stress conditions.

Procedure:

-

Prepare a solution of this compound in the desired buffer at a known concentration.

-

Aliquot the solution into separate containers for each stress condition.

-

Expose the aliquots to various stress conditions, including:

-

Acidic: Adjust pH to ~1-3 with HCl.

-

Basic: Adjust pH to ~9-11 with NaOH.

-

Oxidative: Add a low concentration of hydrogen peroxide (e.g., 0.1-3%).

-

Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C).

-

Photolytic: Expose to UV light according to ICH guidelines.

-

-

At specified time points, withdraw samples and quench any ongoing reactions if necessary.

-

Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to determine the remaining concentration of this compound and detect the formation of any degradation products.

Visualizations

Signaling Pathway of this compound

This compound acts as an agonist at ionotropic glutamate receptors, specifically AMPA and kainate receptors. Upon binding, it induces a conformational change that opens the ion channel, leading to cation influx (primarily Na⁺ and in some cases Ca²⁺) and subsequent neuronal depolarization.

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for characterizing the solubility and stability of this compound in a new experimental buffer.

Conclusion and Recommendations

While this compound demonstrates good aqueous solubility, particularly when converted to its sodium salt, its stability is pH-dependent. For optimal results in experimental settings, it is recommended to:

-

Prepare fresh solutions: Whenever possible, prepare this compound solutions fresh on the day of the experiment.

-

Use appropriate pH: Maintain solutions at a neutral or slightly acidic pH to enhance stability. Avoid strongly acidic or basic buffers for storage.

-

Store properly: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, aliquot stock solutions and store at -20°C or -80°C to minimize freeze-thaw cycles.

-

Empirical validation: Due to the limited availability of specific quantitative data, it is crucial for researchers to empirically determine the solubility and stability of this compound in their specific experimental buffers and conditions to ensure the reliability of their findings.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Willardiine and Its Analogues | Encyclopedia MDPI [encyclopedia.pub]

In Silico Modeling of (S)-Willardiine Binding to Glutamate Receptors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of (S)-Willardiine and its analogs' interactions with ionotropic glutamate receptors (iGluRs), specifically AMPA and kainate receptors. This compound, a partial agonist of ionotropic glutamate receptors, and its derivatives are crucial pharmacological tools for investigating the structure and function of these receptors, which are implicated in numerous neurological conditions.[1] Computational approaches, including molecular docking and molecular dynamics simulations, offer atomic-level insights into these binding events, guiding the rational design of novel therapeutic agents.[2][3]

Introduction to this compound and Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), activating both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors.[4] iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission and are subdivided into AMPA, kainate, and NMDA receptors, named after their selective synthetic agonists.[4] Dysregulation of glutamate signaling is associated with various neurological disorders, making glutamate receptors significant drug targets.[1]

This compound, a naturally occurring non-proteinogenic amino acid, and its synthetic analogs act as agonists or antagonists at AMPA and kainate receptors.[1][5] The selectivity of these compounds for different receptor subtypes is often determined by substitutions on the uracil ring.[6][7] For instance, (S)-5-fluorowillardiine is a selective AMPA receptor agonist, while (S)-5-iodowillardiine shows high affinity for specific kainate receptor subunits.[6][7] This makes the willardiine scaffold an excellent subject for structure-activity relationship (SAR) studies and in silico modeling to elucidate the molecular determinants of ligand binding and selectivity.

Quantitative Analysis of this compound Binding Affinity

The binding affinities of this compound and its derivatives to various AMPA and kainate receptor subtypes have been determined through numerous experimental studies, primarily radioligand binding assays. This quantitative data is essential for validating and refining in silico models.

Binding Affinity at AMPA Receptors

The following table summarizes the binding affinities of this compound and its key analogs for different AMPA receptor subunits.

| Compound | Receptor Subtype | Binding Parameter | Value (µM) | Reference |

| This compound | Native AMPA | IC50 | >100 | [8] |

| (S)-5-Fluorowillardiine | hGluA1 | Ki | 0.047 | [7] |

| (S)-5-Fluorowillardiine | hGluA2 | Ki | 0.048 | [7] |

| (S)-5-Fluorowillardiine | hGluA4 | Ki | 0.23 | [7] |

| (S)-5-Iodowillardiine | hGluA1 | Ki | 2.9 | [7] |

| (S)-5-Iodowillardiine | hGluA2 | Ki | 2.8 | [7] |

| (S)-5-Iodowillardiine | hGluA4 | Ki | 11 | [7] |

| UBP277 | Native AMPA | IC50 | 23.8 | [6] |

| UBP282 | Native AMPA | IC50 | 10.3 | [6] |

Binding Affinity at Kainate Receptors

The binding affinities of this compound and its derivatives for various kainate receptor subtypes are presented below.

| Compound | Receptor Subtype | Binding Parameter | Value (µM) | Reference |

| (S)-5-Iodowillardiine | hGluK1 (GluR5) | Ki | 0.017 | [7] |

| (S)-5-Iodowillardiine | hGluK2 (GluR6) | Ki | 2.0 | [7] |

| (S)-5-Fluorowillardiine | hGluK1 (GluR5) | Ki | 2.5 | [7] |

| Kainate | hGluK1 (GluR5) | Ki | 0.073 | [7] |

| Kainate | hGluK2 (GluR6) | Ki | 0.021 | [7] |

| UBP291 | Native Kainate | KD | 9.83 | [6] |

| UBP301 | Native Kainate | KD | 5.94 | [6] |

| UBP310 | hGluK1 | KD | 0.021 | [9] |

| UBP310 | hGluK3 | KD | 0.65 | [9] |

Experimental Protocols for Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of ligands for their receptors.[10][11] The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of this compound analogs for glutamate receptors, based on standard methodologies.[10][12][13]

Membrane Preparation

-

Cell Culture and Homogenization : Culture HEK293 cells stably expressing the human glutamate receptor subtype of interest (e.g., GluA2, GluK1). Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[12]

-

Centrifugation : Perform a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove cellular debris.[12]

-

Membrane Pelleting : Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[12]

-

Washing and Storage : Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[12]

-

Protein Quantification : Determine the protein concentration of the membrane preparation using a standard assay such as the Pierce® BCA assay.[12]

Competitive Binding Assay

-

Assay Setup : On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]

-

Incubation : In a 96-well plate, add the membrane preparation (e.g., 3-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]AMPA or [3H]kainate), and varying concentrations of the unlabeled test compound (this compound analog).[12][13] The final volume should be consistent (e.g., 250 µL).

-

Equilibration : Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]

-

Filtration : Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[12]

-

Washing : Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

-

Scintillation Counting : Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]

Data Analysis

-

Specific Binding : For each concentration of the test compound, calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known high-affinity ligand) from the total binding.

-

IC50 Determination : Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Ki Calculation : Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.[12]

In Silico Modeling Workflow

The in silico modeling of this compound binding to glutamate receptors typically involves homology modeling, molecular docking, and molecular dynamics simulations.

Homology Modeling

When an experimental structure of the target glutamate receptor is unavailable, homology modeling can be used to build a 3D model. This involves using the amino acid sequence of the target receptor and a known 3D structure of a homologous protein as a template.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] This method is used to predict the binding mode of this compound and its analogs within the ligand-binding domain (LBD) of AMPA and kainate receptors. Key amino acid residues in the binding pocket that interact with the ligand can be identified. For example, in the GluA2 LBD, residues such as Pro478, Thr480, Ser654, and Tyr702 are known to be important for ligand binding.[4]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[2][3] These simulations can be used to assess the stability of the docked pose, analyze conformational changes in the receptor upon ligand binding, and calculate binding free energies.

Typical MD Simulation Parameters:

-

Force Field: CHARMM or AMBER force fields are commonly used for protein-ligand simulations.[2][14]

-

Solvation: The system is solvated in a water box (e.g., TIP3P water model) under periodic boundary conditions.[15]

-

Neutralization: The system is neutralized by adding counter-ions (e.g., Na+ or Cl-).[15]

-

Equilibration: The system is equilibrated under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) conditions.[15]

-

Production Run: A production run of sufficient length (e.g., nanoseconds to microseconds) is performed to collect data for analysis.[15]

Glutamate Receptor Signaling Pathways

Activation of AMPA and kainate receptors by agonists like this compound leads to the opening of their ion channels and subsequent downstream signaling events.

AMPA Receptor Signaling

Upon binding of an agonist, the AMPA receptor channel opens, allowing the influx of Na+ ions, which leads to depolarization of the postsynaptic membrane.[16] This depolarization can activate voltage-gated calcium channels and NMDA receptors, leading to a further increase in intracellular Ca2+. Downstream signaling cascades, often involving Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), are then activated, playing a crucial role in synaptic plasticity.[17][18]

Kainate Receptor Signaling

Kainate receptors have a dual signaling mechanism.[19] Ionotropically, they function as ligand-gated ion channels permeable to Na+ and, in some subunit compositions, Ca2+.[20] Metabotropically, they can modulate G-protein signaling pathways, influencing neurotransmitter release and neuronal excitability.[19] The downstream signaling of kainate receptors can involve the activation of protein kinases such as Src and JNK3, which can play a role in both normal synaptic function and excitotoxicity.[20]

Conclusion

The in silico modeling of this compound binding to glutamate receptors provides a powerful framework for understanding the molecular basis of ligand recognition and selectivity. By integrating quantitative experimental data with computational techniques such as homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into the dynamic interactions between ligands and their receptor targets. This knowledge is invaluable for the structure-based design of novel and more selective modulators of glutamate receptor activity, with potential therapeutic applications in a wide range of neurological disorders. The continued development and application of these in silico methods will undoubtedly accelerate the discovery of new chemical probes and drug candidates targeting the glutamate system.

References

- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of ACEIs Against SARS-CoV-2 Targeting the hACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. media.malariaworld.org [media.malariaworld.org]

- 15. jcbr.goums.ac.ir [jcbr.goums.ac.ir]

- 16. AMPA receptor - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

A Historical Perspective on the Discovery and Characterization of Willardiine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Willardiine, a non-proteinogenic amino acid, was first isolated in 1959 from the seeds of Acacia willardiana.[1] This discovery marked the entry of a new molecule into the field of neuropharmacology, as willardiine was later identified as a partial agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, subtypes of ionotropic glutamate receptors. This guide provides a detailed historical perspective on the discovery of willardiine, including the initial isolation and characterization, and delves into its mechanism of action and the synthesis of its analogues. The experimental protocols from the era of its discovery are presented alongside modern synthetic methodologies. Furthermore, this guide includes quantitative data and visualizations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.

The Dawn of a Neuroactive Amino Acid: The Discovery of Willardiine

In 1959, the German chemist Rolf Gmelin reported the isolation of a novel amino acid from the seeds of the Palo Blanco tree, Acacia willardiana (now reclassified as Mariosousa willardiana).[1] This compound was named willardiine after the species of its natural source. Gmelin's work laid the foundation for decades of research into the pharmacological properties of this unique molecule and its derivatives.

Initial Isolation and Characterization

Subsequent studies confirmed the structure of willardiine as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione through synthetic work and spectroscopic analysis.[1]

Physicochemical and Pharmacological Properties

Willardiine's significance stems from its action as an excitatory amino acid that selectively targets non-NMDA glutamate receptors, specifically the AMPA and kainate receptors.[2][3] This interaction has made willardiine and its analogues invaluable tools for studying the structure and function of these critical components of excitatory neurotransmission in the central nervous system.

Quantitative Data

The following tables summarize key quantitative data for willardiine and its important analogue, 5-fluorowillardiine.

| Physicochemical Properties of Willardiine | |

| IUPAC Name | (2S)-2-Amino-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid |

| Molecular Formula | C₇H₉N₃O₄ |

| Molar Mass | 215.17 g/mol |

| CAS Number | 19772-76-0 |

| Appearance | White crystalline solid |

| Pharmacological Properties at Ionotropic Glutamate Receptors | |

| Receptor Target | AMPA and Kainate Receptors (non-NMDA) |

| Action | Partial Agonist |

| Binding Affinity (IC₅₀ vs [³H]AMPA) | 4.76 µM (for (S)-willardiine) |

| 5-Fluorowillardiine (IC₅₀ vs [³H]AMPA) | 23.53 nM |

Experimental Protocols

Generalized Protocol for the Isolation of Willardiine from Acacia willardiana Seeds (Based on 1950s Methodologies)

This protocol is a representation of the techniques likely employed by Gmelin and his contemporaries for the isolation of amino acids from plant sources.

1. Extraction:

- Finely ground seeds of Acacia willardiana are defatted by extraction with a non-polar solvent such as petroleum ether.

- The defatted material is then extracted with aqueous ethanol (e.g., 70-80% ethanol) to isolate the amino acid fraction.

2. Ion-Exchange Chromatography:

- The ethanolic extract is concentrated under reduced pressure and the aqueous residue is passed through a column of a strongly acidic cation-exchange resin (e.g., Dowex 50) in the H⁺ form.

- The column is washed with deionized water to remove sugars and other neutral or anionic compounds.

- The amino acids are then eluted with a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).

3. Paper Chromatography:

- The ammonia eluate is concentrated, and the amino acid mixture is separated by preparative paper chromatography.

- A common solvent system for amino acid separation is n-butanol:acetic acid:water (e.g., in a 4:1:5 ratio).

- The chromatogram is developed, and the separated amino acid bands are visualized using a ninhydrin spray reagent followed by heating.[4][5][6]

- The band corresponding to willardiine is excised, and the compound is eluted from the paper with water or dilute ethanol.

4. Crystallization:

- The eluted solution is concentrated, and willardiine is crystallized, typically from an aqueous ethanol mixture, to yield the pure compound.

Chemical Synthesis of this compound

A common method for the synthesis of willardiine involves the reaction of the sodium salt of uracil with a suitable chiral amino acid precursor.[7]

1. Preparation of the Uracil Salt:

- Uracil is treated with a base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) to form the sodium salt of uracil.

2. Nucleophilic Substitution:

- The chiral synthon, (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one, is added to the solution of the uracil salt in DMF. The uracil anion acts as a nucleophile, opening the oxetanone ring via an SN2 reaction to form the protected willardiine derivative.

3. Deprotection:

- The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).

4. Purification:

- The crude product is purified by ion-exchange chromatography to yield this compound.

Visualizing the Molecular Landscape

Signaling Pathway of Willardiine at an Excitatory Synapse

Willardiine exerts its effects by binding to and activating AMPA and kainate receptors located on the postsynaptic membrane of neurons. This activation leads to the influx of cations and subsequent depolarization of the neuron.

Caption: Willardiine binding to AMPA/kainate receptors initiates a signaling cascade.

Experimental Workflow for the Chemical Synthesis of Willardiine

The chemical synthesis of willardiine can be systematically represented as a series of key steps, from starting materials to the final purified product.

Caption: A streamlined workflow for the chemical synthesis of this compound.

Conclusion

The discovery of willardiine by Rolf Gmelin in 1959 was a seminal moment in the study of excitatory amino acids. From its humble origins in the seeds of an Acacia species, willardiine and its synthetically derived analogues have become indispensable pharmacological tools. They have profoundly advanced our understanding of the structure, function, and pharmacology of AMPA and kainate receptors. This guide has provided a historical and technical overview of this important molecule, offering valuable insights and methodologies for the scientific community. The continued exploration of willardiine and its derivatives holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Willardiine - Wikipedia [en.wikipedia.org]

- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chromatography of amino acids [biotopics.co.uk]

- 7. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Probing AMPA Receptor Subunit Composition with (S)-Willardiine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Willardiine is a selective agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, demonstrating distinct efficacy and potency based on the receptor's subunit composition. Specifically, it acts as a partial agonist, with its activity being markedly lower at AMPA receptors containing the GluA2 subunit compared to those lacking it. This property makes this compound an invaluable pharmacological tool for functionally identifying and characterizing calcium-permeable AMPA receptors (CP-AMPARs), which are typically GluA2-lacking, and for investigating their roles in synaptic transmission, plasticity, and neurological disorders.

Principle of Action

AMPA receptors are tetrameric ion channels assembled from four subunits (GluA1, GluA2, GluA3, and GluA4). The presence of a post-transcriptionally edited GluA2 subunit renders the receptor impermeable to calcium ions (Ca²⁺). Receptors lacking the GluA2 subunit, such as homomeric GluA1 or GluA3 receptors, are permeable to Ca²⁺ and exhibit distinct biophysical properties, including a doubly rectifying current-voltage relationship.

This compound's utility stems from its differential agonism. It is a weak partial agonist at Ca²⁺-impermeable, GluA2-containing receptors but shows significantly higher efficacy at Ca²⁺-permeable, GluA2-lacking receptors. By comparing cellular or synaptic responses to this compound with those of a full agonist like glutamate, researchers can infer the relative contribution of CP-AMPARs to the total AMPA receptor population.

Applications

-

Functional Identification of CP-AMPARs: Use this compound to selectively activate GluA2-lacking AMPA receptors in neuronal cultures, brain slices, or heterologous expression systems.

-

Synaptic Plasticity Studies: Investigate the role of CP-AMPARs in forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), where the trafficking of these receptors is implicated.

-